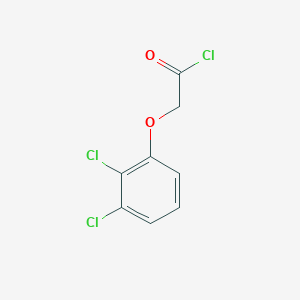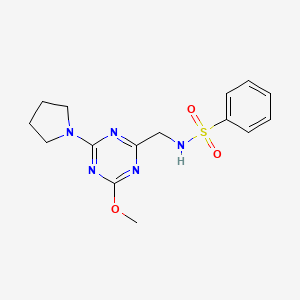
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide, also known as MTS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MTS is a sulfonamide-based compound that has been synthesized through a multi-step process involving various chemical reactions.
Applications De Recherche Scientifique
Synthesis of Pyrrolo[2,1-b]oxazole Derivatives
Pyrrolo[2,1-b]oxazole derivatives are known for their pronounced biological activity and potential as synthetic intermediates . The compound could serve as a precursor in the synthesis of these derivatives, which are valuable in medicinal chemistry for their pharmacological properties. The process involves tandem heterocyclization reactions, which could be facilitated by the triazine and pyrrolidine moieties present in the compound.
Development of Chromatographic Stationary Phases
The enantiomers of pyrrolo[2,1-b]oxazoles, which can be synthesized from compounds like N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide , are used as model compounds for developing new components of chromatographic stationary phases . These phases are crucial for the separation of racemic mixtures in analytical chemistry, suggesting a significant application in the development of analytical tools.
Antitumor Properties
1,3,5-Triazines, a core structure in the compound, have been associated with antitumor properties . Derivatives of this class have been used clinically to treat various cancers, including lung, breast, and ovarian cancer. The compound’s structure could be modified to enhance its activity against tumor cells, making it a valuable asset in cancer research.
AChE Inhibitors for Alzheimer’s Disease
Compounds containing the 4-methoxyphenylthiazole moiety have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme target in Alzheimer’s disease treatment . The compound’s structure could be leveraged to design new AChE inhibitors (AChEIs), potentially contributing to the development of treatments for neurodegenerative diseases.
Agricultural Chemicals
The triazine ring is a common motif in the synthesis of herbicides. The subject compound could be used as a starting point for developing new herbicides or other agricultural chemicals, given the reactivity of the triazine ring with various functional groups .
Photostabilizers for Polymers
Triazine derivatives are also known for their application as photostabilizers in polymers . The compound could be incorporated into polymer matrices to enhance their resistance to degradation by UV light, which is particularly valuable for materials exposed to outdoor environments.
Propriétés
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-23-15-18-13(17-14(19-15)20-9-5-6-10-20)11-16-24(21,22)12-7-3-2-4-8-12/h2-4,7-8,16H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGCHKGBCFHIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

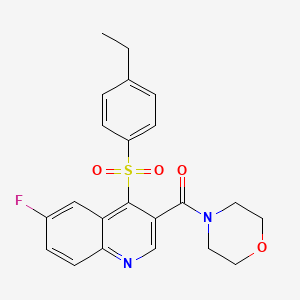
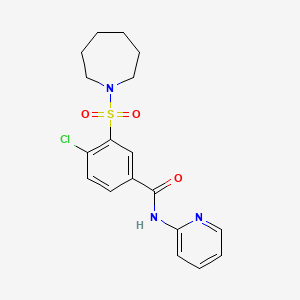
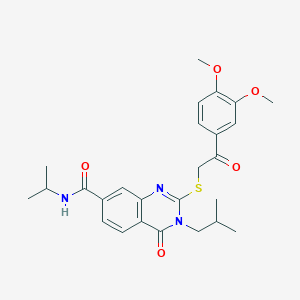
![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)
![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)
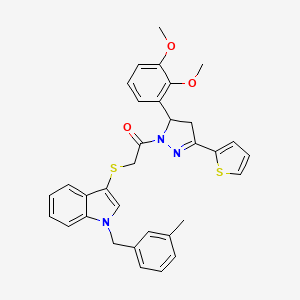
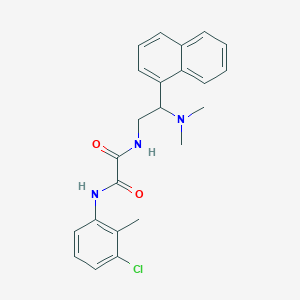

methanone](/img/structure/B2573019.png)
![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2573020.png)

